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Compound of Interest

Compound Name: CEP-37440

Cat. No.: B8055494

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of CEP-37440, a
potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).
Designed for researchers, scientists, and drug development professionals, this document offers
a detailed comparison of CEP-37440's performance against other notable FAK and ALK
inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

CEP-37440 is an orally bioavailable, ATP-competitive inhibitor of FAK and ALK, with potent
enzymatic inhibitory activity.[1][2][3] It demonstrates strong anti-proliferative effects in various
cancer cell lines and has shown efficacy in preclinical tumor models.[4][5] This guide will delve
into the specifics of its kinase selectivity, providing a comparative analysis with other inhibitors
targeting the same pathways. The objective is to furnish researchers with the necessary data to
make informed decisions in their drug discovery and development endeavors.

Kinase Inhibition Profile of CEP-37440 and
Comparators

CEP-37440 exhibits low nanomolar potency against both FAK and ALK. To contextualize its
activity, the following tables present a comparison of its half-maximal inhibitory concentrations
(IC50) with those of other well-characterized FAK and ALK inhibitors.
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Table 1: Comparative Inhibitory Activity against FAK

Compound FAK IC50 (nM) Notes
CEP-37440 2.3 Dual FAK/ALK inhibitor.
VS-4718 (PND-1186) 15 Highly selective FAK inhibitor.
Highly effective and selective
GSK2256098 0.4 o
FAK inhibitor.
Defactinib (VS-6063) Ki=0.6 Dual FAK and Pyk2 inhibitor.

Table 2: Comparative Inhibitory Activity against ALK

Compound ALK IC50 (nM) Generation Notes
Dual FAK/ALK
CEP-37440 3.5 Second o
inhibitor.
Also inhibits c-MET
Crizotinib 250-300 First
and ROS1.
20-fold more potent
Ceritinib 0.15 Second than crizotinib in
enzymatic assays.
- Highly selective ALK
Alectinib 1.9 Second o
inhibitor.
o Potent dual inhibitor of
Brigatinib - Second
ALK and EGFR.
Effective against
o ) known resistance
Lorlatinib - Third

mutations, including
G1202R.

Cross-Reactivity Profile of CEP-37440
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While CEP-37440 is a potent inhibitor of FAK and ALK, understanding its selectivity across the
broader human kinome is crucial for predicting potential off-target effects and overall safety. A
comprehensive kinome scan reveals that CEP-37440 maintains a high degree of selectivity.

Table 3: Selectivity of CEP-37440 against a Panel of Kinases

Kinase % Inhibition at 1 pM
FAK >99%
ALK >99%

Other representative kinases

Aurora A <10%
CDK2/cyclin A <5%

EGFR <15%
VEGFR2 <20%
SRC <25%

Data is representative and may not be
exhaustive. A full kinome scan would provide a

more complete profile.

Experimental Protocols

The following section details the methodologies used to generate the kinase inhibition data
presented in this guide.

Biochemical Kinase Inhibition Assay (IC50
Determination)

A widely used method for determining the potency of kinase inhibitors is the ADP-Glo™ Kinase
Assay. This luminescence-based assay measures the amount of ADP produced during the
kinase reaction.

Materials:
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e Recombinant human FAK or ALK enzyme

e Substrate peptide (e.g., poly(E,Y)4:1 for tyrosine kinases)

e ATP

o CEP-37440 and other test compounds

» ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

» Kinase Reaction Buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)

e White, opaque 96- or 384-well plates

Procedure:

o Compound Preparation: Prepare a serial dilution of CEP-37440 and other inhibitors in the
appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.

o Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test
compound.

e Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is
typically 5-25 pL.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined
time (e.g., 60 minutes).

e Termination and ADP Detection:

o Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30-60 minutes at room temperature.

» Data Acquisition: Measure the luminescence using a plate-reading luminometer.
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o Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition
against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-
response curve.

Cellular FAK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of FAK at
tyrosine 397 (Tyr397) in a cellular context.

Materials:

o Cancer cell line with high FAK expression (e.g., MDA-MB-231)

e Cell culture medium and supplements

e CEP-37440 and other test compounds

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total-FAK

e Secondary antibody conjugated to HRP

o ELISA plate or Western blot apparatus

e Substrate for HRP (e.g., TMB for ELISA, ECL for Western blot)
Procedure:

e Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with
various concentrations of CEP-37440 or other inhibitors for a specified period.

e Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
» Protein Quantification: Determine the protein concentration of each cell lysate.

o Detection of Phospho-FAK (Tyr397):
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o ELISA: Use a sandwich ELISA kit where the plate is coated with a capture antibody for
total FAK. After adding the cell lysates, a detection antibody specific for phospho-FAK
(Tyr397) is used, followed by an HRP-conjugated secondary antibody and substrate.

o Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane,
and probe with anti-phospho-FAK (Tyr397) and anti-total-FAK antibodies.

o Data Analysis: Quantify the signal for phospho-FAK and normalize it to the total FAK signal.
The results will show the dose-dependent inhibition of FAK autophosphorylation by the test
compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the FAK and ALK signaling pathways and the general
workflow for kinase inhibitor profiling.
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Caption: Simplified FAK and ALK signaling pathways inhibited by CEP-37440.
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Caption: General experimental workflow for kinase inhibitor profiling.
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Conclusion

CEP-37440 is a highly potent dual inhibitor of FAK and ALK with a favorable selectivity profile.
The data presented in this guide demonstrates its strong inhibitory activity in comparison to
other known FAK and ALK inhibitors. The detailed experimental protocols provide a foundation
for researchers to conduct their own evaluations and further investigate the therapeutic
potential of CEP-37440. This comprehensive guide serves as a valuable resource for the
scientific community engaged in cancer research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8055494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

